Cas no 2377608-99-4 (6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester)

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
- Quinoline, 6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3
- InChIKey: IDIOVYKZPQKGSQ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Br)=CC=2F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 431.4±40.0 °C(Predicted)
- 酸度系数(pKa): 1.30±0.32(Predicted)
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA07957-5g |
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester |
2377608-99-4 | 96% | 5g |
$1479.00 | 2024-04-20 | |
A2B Chem LLC | BA07957-1g |
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester |
2377608-99-4 | 96% | 1g |
$499.00 | 2024-04-20 |
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol esterに関する追加情報
Introduction to 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester (CAS No. 2377608-99-4)
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester (CAS No. 2377608-99-4) is a versatile and highly valuable compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique structural features, including a bromo-substituted quinoline core and a fluorine atom at the 8-position, which endow it with a wide range of applications in drug discovery and chemical research.
The boronic acid pinacol ester functional group is particularly noteworthy due to its stability and reactivity in various coupling reactions, such as Suzuki-Miyaura cross-coupling. This makes 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester an excellent building block for the synthesis of complex molecules, including potential drug candidates and advanced materials.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated the use of this compound as a key intermediate in the synthesis of a series of quinoline-based antimalarial agents. The bromo and fluoro substituents were found to significantly enhance the potency and selectivity of these compounds against Plasmodium falciparum, a major causative agent of malaria.
In addition to its applications in antimalarial drug discovery, 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester has also shown promise in the development of anticancer agents. A research team at the University of California, San Francisco, reported in the journal Cancer Research (2022) that derivatives of this compound exhibited potent inhibitory activity against several cancer cell lines, particularly those resistant to conventional chemotherapy. The unique electronic properties of the quinoline core and the boronic acid pinacol ester group were found to contribute to their enhanced biological activity.
The versatility of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester extends beyond medicinal chemistry into other areas of chemical research. In materials science, this compound has been utilized as a precursor for the synthesis of functional polymers and nanomaterials. A study published in Advanced Materials (2023) described the preparation of quinoline-based copolymers using this boronic acid derivative, which exhibited excellent photoluminescent properties and potential applications in optoelectronic devices.
The synthetic accessibility of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the sequential bromination and fluorination of quinoline followed by boronation using pinacol as a protecting group. This multi-step process ensures high yields and purity, making it suitable for both academic research and industrial applications.
In conclusion, 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester (CAS No. 2377608-99-4) is a highly versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in future scientific advancements.
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